The synthesis of 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone typically involves several key steps:
For instance, one synthesis route involves the reaction of anthranilic acid with chloroacetyl chloride under basic conditions, followed by cyclization to yield the quinazolinone derivative .
The molecular structure of 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone can be described as follows:
The molecular geometry allows for potential interactions with biological targets, making it a candidate for drug development. The SMILES notation for this compound is Clc1ccc2NC(=O)N=C(c3ccccc3Cl)c2c1
, indicating its structural complexity .
The chemical reactivity of 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone includes various types of reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action of 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone primarily involves its interaction with specific biological targets:
Molecular docking studies indicate that it binds effectively to target proteins, providing insights into its selectivity and potency as an inhibitor .
6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone has several notable applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7